1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea
Description
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound characterized by the presence of a cyclopropyl group, a hydroxypropyl chain, and a thiophen-2-ylmethyl moiety attached to a urea backbone
Properties
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c15-11(9-3-4-9)5-6-13-12(16)14-8-10-2-1-7-17-10/h1-2,7,9,11,15H,3-6,8H2,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDQVBKBNWZULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NCC2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Hydroxypropyl Chain Introduction: The hydroxypropyl chain can be added through nucleophilic substitution reactions, where a suitable leaving group is replaced by a hydroxypropyl group.
Thiophen-2-ylmethyl Group Addition: The thiophen-2-ylmethyl moiety can be introduced via alkylation reactions, using thiophen-2-ylmethyl halides and appropriate bases.
Urea Formation: The final step involves the formation of the urea linkage, typically through the reaction of an isocyanate with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The urea moiety can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The thiophen-2-ylmethyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxypropyl chain.
Reduction: Formation of primary or secondary amines from the urea group.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the thiophene ring.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of cyclopropyl and thiophene groups on biological activity.
Materials Science: It may be explored for use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl group could provide rigidity to the molecule, enhancing its binding affinity, while the thiophene moiety might contribute to electronic interactions with the target.
Comparison with Similar Compounds
Similar Compounds
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophene ring.
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiophene ring, which can impart distinct electronic properties and reactivity compared to phenyl or pyridine analogs. This uniqueness can be leveraged in designing compounds with specific biological or material properties.
Biological Activity
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is a compound with significant biological activity, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its unique structural features:
- Cyclopropyl Group : Imparts rigidity and influences pharmacokinetics.
- Hydroxypropyl Moiety : Enhances solubility and potential interactions with biological targets.
- Thiophen-2-ylmethyl Group : Known for its role in various biological activities, including anti-cancer effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets, influencing various cellular pathways. Key mechanisms include:
- Inhibition of Protein Kinases : Like many urea derivatives, this compound may modulate kinase activity, which is crucial in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells, making it a candidate for cancer therapy.
In Vitro Studies
Research has demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes some key findings from in vitro studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu (hypopharyngeal) | 15 | Induction of apoptosis |
| A549 (lung carcinoma) | 20 | Inhibition of cell proliferation |
| MCF7 (breast cancer) | 12 | Modulation of apoptotic pathways |
Case Studies
-
Case Study on FaDu Cells :
- Objective : To evaluate the cytotoxic effects of the compound.
- Findings : The compound significantly reduced cell viability at concentrations above 10 µM, suggesting a strong potential for use in targeted cancer therapies.
-
Comparative Study with Reference Drugs :
- The compound was compared to established chemotherapeutics like bleomycin. Results indicated that it induced apoptosis more effectively than bleomycin in certain conditions, highlighting its potential as a novel therapeutic agent.
Toxicological Profile
While the compound shows promise as an anti-cancer agent, its toxicity profile must be considered. Initial studies indicate:
- Low Acute Toxicity : In animal models, no significant adverse effects were noted at therapeutic doses.
- Genotoxicity Assessments : Further studies are needed to evaluate long-term mutagenic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
